Benz(a)acridine, 10-methyl-

enzyme inhibition dihydroorotase Ehrlich ascites

Source 10-Methylbenz(a)acridine (CAS 3781-67-7) for R&D requiring positional methyl differentiation. Unlike unsubstituted benz[a]acridine (IARC Group 3), this 10-methyl derivative enables controlled structure-activity studies of angular benzacridine carcinogenicity and frameshift vs. base-pair mutagenesis. It also serves as a dihydroorotase inhibition reference (IC₅₀ = 1 µM) and a scaffold for OLED emission tuning (CN103614134B). Its distinct reverse-phase retention resolves benz[c]acridine isomers in environmental azaarene monitoring (North Sea sediments 3.9–25 ng g⁻¹). Verify RoHS/TSCA compliance for your destination before ordering.

Molecular Formula C18H13N
Molecular Weight 243.3 g/mol
CAS No. 3781-67-7
Cat. No. B15176779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz(a)acridine, 10-methyl-
CAS3781-67-7
Molecular FormulaC18H13N
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC1=CC2=CC3=C(C=CC4=CC=CC=C43)N=C2C=C1
InChIInChI=1S/C18H13N/c1-12-6-8-17-14(10-12)11-16-15-5-3-2-4-13(15)7-9-18(16)19-17/h2-11H,1H3
InChIKeyJNMYQFUNYDSRDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Methylbenz(a)acridine (CAS 3781-67-7): A Methyl-Substituted Angular Benzacridine with Distinct Biological Activity Profile for Specialized Research Procurement


10-Methylbenz(a)acridine (CAS 3781-67-7) is a methyl-substituted angular benzacridine, a polycyclic aza-arene consisting of a fused four-ring aromatic system with a nitrogen heteroatom. Its molecular formula is C₁₈H₁₃N with a molecular weight of 243.30 g/mol [1]. As a derivative of benz[a]acridine, this compound possesses a planar aromatic structure capable of DNA intercalation, a property fundamental to the biological activity of acridine-based compounds [2]. Unlike simple acridines which act primarily as frameshift mutagens via reversible DNA intercalation, benzacridines bearing additional fused aromatic rings show distinct mutagenic mechanisms involving covalent DNA interaction following metabolic activation [3]. The 10-methyl substitution on the benz[a]acridine scaffold introduces specific steric and electronic modifications that differentiate its carcinogenic potential, enzyme inhibition profile, and photophysical properties from both the unsubstituted parent compound and positional methyl isomers.

Why Benz(a)acridine, 10-methyl- Cannot Be Substituted with Other Acridine or Benzacridine Analogs


Substitution with unsubstituted benz[a]acridine or positional methyl isomers is not scientifically equivalent due to profound differences in metabolic activation pathways, carcinogenic classification, and biological activity profiles. The IARC has classified unsubstituted benz[a]acridine as Group 3 (inadequate evidence for carcinogenicity in experimental animals), whereas certain methyl-substituted angular benzacridines exhibit distinctly different carcinogenic potencies based on the position and number of methyl groups [1]. Methyl substitution alters the compound's tendency to undergo specific metabolic activating reactions analogous to those of polycyclic aromatic hydrocarbons, with theoretical reactivity indices correlating directly with carcinogenic activities [2]. Furthermore, 10-methylbenz(a)acridine demonstrates measurable enzyme inhibition (IC₅₀ = 1.00 × 10⁶ nM against dihydroorotase from Ehrlich ascites cells) that distinguishes its biochemical interaction profile from other acridine derivatives [3]. For researchers requiring specific differentiation-inducing activity on undifferentiated cells or defined mutagenicity profiles, substituting this compound with an uncharacterized analog introduces unacceptable experimental variability and risks invalidating comparative analyses.

Quantitative Differentiation Evidence: 10-Methylbenz(a)acridine vs. Closest Analogs and In-Class Compounds


Enzyme Inhibition: 10-Methylbenz(a)acridine Exhibits Measurable Dihydroorotase Inhibition at 10 µM

10-Methylbenz(a)acridine demonstrates concentration-dependent inhibition of dihydroorotase, a key enzyme in pyrimidine biosynthesis, with an IC₅₀ of 1.00 × 10⁶ nM (1 µM) at pH 7.37 in a mouse Ehrlich ascites model [1]. While direct comparator data for unsubstituted benz[a]acridine is not available in this specific assay, this represents a quantifiable biochemical interaction that distinguishes 10-methylbenz(a)acridine from acridine derivatives lacking documented enzyme inhibition profiles. The dihydroorotase inhibitory activity correlates with the compound's observed capacity to arrest proliferation of undifferentiated cells and induce monocytic differentiation [2].

enzyme inhibition dihydroorotase Ehrlich ascites antiproliferative

Carcinogenicity Classification: Methyl Substitution Alters Regulatory Status and Experimental Carcinogenic Potency

The unsubstituted benz[a]acridine is classified by IARC as Group 3 (inadequate evidence for carcinogenicity in experimental animals) based on insufficient data from skin application studies in mice and inconclusive Salmonella typhimurium mutagenicity assays [1]. In contrast, structure-activity relationship studies of methyl-substituted angular benzacridines demonstrate that methyl group position dramatically alters carcinogenic potency, with theoretical reactivity indices for specific metabolic activating reactions correlating with observed carcinogenic activities [2]. While quantitative carcinogenicity data specifically for 10-methylbenz(a)acridine remains limited in the published literature, the established correlation between methyl substitution pattern and biological activity indicates that this compound cannot be treated as equivalent to the unsubstituted parent.

carcinogenicity IARC classification structure-activity relationship mutagenicity

Photophysical Differentiation: Extended Conjugation in 10-Methylbenz(a)acridine Scaffold Enables OLED-Relevant Fluorescence Properties

The 10-methylbenz(a)acridine scaffold serves as a foundation for organic electroluminescent materials with enhanced fluorescence properties. Chinese Patent CN103614134B demonstrates that derivatives built upon the 3-methyl-7H-benzacridine core (structurally related to 10-methylbenz(a)acridine) exhibit improved luminescence efficiency compared to simpler acridine derivatives due to larger planar structure and extended conjugated π-system, which modifies electronic transition energy levels and alters emission spectra [1]. While the patent focuses on further functionalized derivatives, it establishes that the methyl-substituted benzacridine core provides distinct photophysical advantages over unsubstituted acridine platforms. Fluorescence emission data for benzacridine derivatives typically show λem in the 385-620 nm range depending on substitution pattern and solvent conditions [2].

OLED materials fluorescence electroluminescence photophysical properties

Mutagenicity Mechanism Divergence: Benzacridines Exhibit Covalent DNA Interaction vs. Frameshift Mutagenesis of Simple Acridines

A fundamental mechanistic distinction exists between simple acridines and benzacridines in their mode of genetic toxicity. Simple acridines act primarily as frameshift mutagens through reversible DNA intercalation without covalent interaction [1]. In contrast, benzacridines—including the 10-methyl derivative—show little activity as frameshift mutagens but instead interact covalently with DNA following metabolic activation, forming predominantly base-pair substitution mutations [2]. This mechanistic bifurcation is supported by genotoxicity studies in rat hepatoma cells demonstrating that benz[a]acridine and its derivatives are not easily metabolized to active mutagens but are more likely converted to inactive metabolites via N-oxidation, distinguishing them from the carcinogenic benz[c]acridine series which produces DNA-damaging diol metabolites [3].

mutagenicity DNA intercalation frameshift mutation base-pair substitution

Genotoxicity Profile: Benz[a]acridine Derivatives Show Limited Metabolic Activation to DNA-Damaging Species vs. Benz[c]acridine Series

Comparative genotoxicity studies in rat hepatoma cells reveal a critical isomer-dependent difference in DNA-damaging potential. Benz[c]acridine-3,4-diol is oxidized to metabolites that induce measurable DNA damage, whereas benz[a]acridine and its derivatives (including the 10-methyl compound) are not easily metabolized to active mutagens but are more likely converted to inactive metabolites, possibly via N-oxidation [1]. This differential metabolic fate has direct implications for predicted carcinogenicity: the benz[a]acridine series exhibits reduced genotoxic potential relative to the benz[c]acridine series under comparable metabolic conditions. The methyl substitution at the 10-position further modulates the electronic properties that govern metabolic activation susceptibility, as demonstrated by structure-activity studies correlating theoretical reactivity indices with observed carcinogenic activities [2].

genotoxicity DNA damage metabolic activation benzacridine isomers

Environmental Occurrence and Analytical Detection: Benz[a]acridine as Environmental Pollutant with Quantified Aquatic Concentrations

Benz[a]acridine (the parent scaffold of 10-methylbenz(a)acridine) has been quantified in marine environmental samples, establishing baseline occurrence data for this compound class. In the Dutch coastal zone of the North Sea, benz[a]acridine concentrations ranged from 3.9 to 25 ng g⁻¹ in sediment samples, compared to acridine concentrations of 10-63 ng g⁻¹ and benz[c]acridine at 3.3-11 ng g⁻¹ [1]. This quantification demonstrates that benz[a]acridine derivatives persist in aquatic environments and can serve as analytical markers for azaarene pollution. The 10-methyl derivative, while not yet quantified in published environmental surveys, shares the core benz[a]acridine scaffold and similar physicochemical properties (log Kow ~4.5-4.7, water solubility estimated at 0.356 mg/L at 25°C) [2] that govern environmental fate and transport.

environmental monitoring azaarenes marine pollution analytical chemistry

Research and Industrial Applications for 10-Methylbenz(a)acridine Where Specific Differentiation Adds Value


Genetic Toxicology Studies Requiring Benz[a]acridine-Specific Mutagenicity Profiles

Researchers investigating the divergent genotoxic mechanisms of angular benzacridine isomers should prioritize 10-methylbenz(a)acridine as a representative benz[a]acridine derivative. As established in Section 3, benz[a]acridines exhibit distinct metabolic activation pathways (preferential conversion to inactive N-oxide metabolites) that differentiate them from the benz[c]acridine series, which produces DNA-damaging diol metabolites [1]. The 10-methyl substitution provides additional structure-activity relationship data points for understanding how methyl group position modulates carcinogenic potency in angular benzacridines, as demonstrated by the correlation between theoretical reactivity indices and observed activities [2]. This compound enables controlled studies of base-pair substitution mutagenesis via covalent DNA interaction, contrasting with the frameshift mutagenesis of simple acridines [3].

Enzyme Inhibition Studies Targeting Pyrimidine Biosynthesis in Antiproliferative Research

For research programs investigating antiproliferative agents that target pyrimidine biosynthesis, 10-methylbenz(a)acridine offers a quantifiable enzyme inhibition baseline. The compound demonstrates measurable dihydroorotase inhibition (IC₅₀ = 1 µM) in Ehrlich ascites models at pH 7.37 [4], coupled with observed capacity to arrest proliferation of undifferentiated cells and induce monocytic differentiation [5]. This dual activity—enzyme inhibition plus differentiation induction—provides a defined mechanistic entry point for structure-activity optimization studies. Researchers can use this compound as a reference standard when evaluating novel acridine derivatives for similar antiproliferative or differentiation-inducing properties, ensuring reproducible experimental conditions and valid comparative analyses.

OLED Material Development Leveraging Extended Benzacridine Conjugation

Organic electronics researchers developing next-generation OLED materials should consider the methyl-substituted benzacridine scaffold as a versatile platform for emission tuning. Patent CN103614134B demonstrates that derivatives built upon methyl-benzacridine cores exhibit enhanced luminescence efficiency due to larger planar structures and extended conjugated π-systems compared to simpler acridine platforms [6]. The 10-methylbenz(a)acridine scaffold provides a foundation for further functionalization (e.g., introduction of phenyl, p-methylphenyl, or p-methoxyphenyl substituents plus C10-C16 fused aromatic hydrocarbons) that enables modification of electronic transition energy levels and emission spectra. This platform addresses the technical requirement for high-efficiency green OLED emitters where luminescence efficiency of existing materials remains insufficient [6].

Environmental Analytical Chemistry: Method Development and Reference Standard Applications

Environmental analytical laboratories developing HPLC or GC-MS methods for azaarene detection in complex matrices require authentic reference standards of methyl-substituted benzacridines. Benz[a]acridine has been quantified in North Sea sediments at 3.9-25 ng g⁻¹, demonstrating environmental relevance of this compound class [7]. The 10-methyl derivative, with its defined physicochemical properties (calculated density 1.209 g/cm³, boiling point ~458°C, log Kow ~4.5-4.7) , serves as a valuable analytical standard for method validation, recovery studies, and calibration curve establishment. Its distinct retention characteristics in reverse-phase HPLC separations enable resolution from benz[c]acridine isomers (concentration range 3.3-11 ng g⁻¹), supporting accurate environmental monitoring and source identification efforts [7].

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